molecular formula C19H24O5 B1251883 [(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate

[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate

Cat. No. B1251883
M. Wt: 332.4 g/mol
InChI Key: LAQCZBYXNRANFU-WQOXNDGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crotocin is a trichothecene. It has a role as a metabolite.

Scientific Research Applications

Steroid Shape and Biological Activity

One research study focused on androsterone derivatives, which possess a typical steroid shape, similar to the compound . These derivatives displayed biological activity, with variations in the E-ring structure influencing their effectiveness. This suggests the potential of the compound for biological applications due to its steroid-like structure (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Molecular Structure and Chemical Behavior

Research on asperketal B, a molecule with a structure including features similar to the compound, revealed insights into its molecular conformation and chemical behavior. Such studies contribute to understanding how structural elements like cyclodecadiene rings and bicyclic ketal systems influence chemical properties and reactivity (Ji, van der Helm, Shin, & Fenical, 1992).

Photochemical Reactions

A study on spiro[oxirane-2,6′-tricyclo[3.2.1.02,7]oct[3]en]-8′-ones provides insights into the photochemical behavior of compounds with similar structures. Understanding such reactions can be crucial in photopharmacology and the development of light-responsive drugs (Nitta, Omata, & Nakatani, 1983).

Transannular Ring Expansion

Studies on 1-Oxadispiro[2.1.2.2]nonane, a structurally related compound, explored transannular ring expansion in monocyclic substrates. This type of research is vital for understanding how certain structures can undergo transformation, impacting their potential uses in chemical synthesis and drug development (Adam & Crämer, 1987).

Lewis Acid-Catalyzed Reactions

Research on the reactions of thiocamphor with monosubstituted oxiranes, catalyzed by Lewis acids, provides insights into the reactivity of compounds with similar spirocyclic structures. This kind of study is essential for designing synthetic routes and understanding the behavior of complex organic molecules (Fu, Linden, & Heimgartner, 2003).

properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate

InChI

InChI=1S/C19H24O5/c1-5-6-14(20)23-12-8-13-19(9-21-19)18(12,4)17(3)11(22-13)7-10(2)15-16(17)24-15/h5-7,11-13,15-16H,8-9H2,1-4H3/b6-5-/t11-,12-,13-,15+,16+,17-,18-,19+/m1/s1

InChI Key

LAQCZBYXNRANFU-WQOXNDGTSA-N

Isomeric SMILES

C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3([C@]1([C@@]4([C@H](O2)C=C([C@H]5[C@@H]4O5)C)C)C)CO3

Canonical SMILES

CC=CC(=O)OC1CC2C3(C1(C4(C(O2)C=C(C5C4O5)C)C)C)CO3

synonyms

crotocin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate
Reactant of Route 2
[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate
Reactant of Route 3
[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate
Reactant of Route 4
[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate
Reactant of Route 5
Reactant of Route 5
[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate
Reactant of Route 6
[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate

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